2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide
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Overview
Description
The compound “2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is related to the class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents (hydroxy, methyl, thio, isopropyl, and phenyl groups) would be attached at specific positions on this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions, eliminations, and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .Scientific Research Applications
Synthesis and Biological Activity
- A study detailed the synthesis of new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil, a related compound, which underwent various chemical reactions to produce Schiff bases and 1,3-oxazepine derivatives. These compounds were tested for antimicrobial activity, showing significant antibacterial effects against various strains of bacteria (Mohammad, Ahmed, & Mahmoud, 2017).
Anticonvulsant and Analgesic Activities
- Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, including structural analogs of the given compound, revealed anticonvulsant activities against maximal electroshock tests in a study aiming to evaluate their effectiveness as anticonvulsant agents. Derivatives bearing specific substituents showed the most promising activities (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Antimicrobial Evaluation
- A series of novel derivatives synthesized from a coumarin moiety, including compounds structurally related to "2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide", demonstrated promising antibacterial activity against various bacterial strains. This highlights the potential of such compounds in developing new antibacterial agents (Kumar, Shetty, Amrutha, Vaz, & Baby, 2016).
Chemical Synthesis and Process Research
- Another aspect of research focused on the synthesis and characterization of pyrimidine derivatives as precursors in pharmaceutical applications, showcasing methods for efficient synthesis and potential utility in drug development processes. For instance, studies on the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs, provide insights into optimizing synthesis conditions for related compounds (Guo, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11(2)19(13-7-5-4-6-8-13)15(21)10-22-16-17-12(3)9-14(20)18-16/h4-9,11H,10H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWXUSHYBBDYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)N(C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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